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Compound of Interest

Compound Name: Methyl 4-Bromophenylacetate

Cat. No.: B014711

Methyl 4-bromophenylacetate is more than a mere catalog chemical; it is a versatile and
pivotal intermediate in the landscape of pharmaceutical and agrochemical development.[1] Its
structure, featuring a reactive bromine atom on a phenyl ring and an ester functional group,
presents a unique scaffold for synthetic chemists. This guide provides an in-depth exploration
of its core physical and chemical properties, offering not just data, but the practical, field-proven
insights necessary for its effective handling, characterization, and application in research and
development. Understanding these fundamental properties is the bedrock upon which reliable
and reproducible synthetic protocols are built.

Section 1: Core Chemical Identity and
Physicochemical Properties

Precise identification and knowledge of fundamental physical constants are non-negotiable
prerequisites for any experimental work. The data presented below has been consolidated from
multiple authoritative sources to provide a reliable reference baseline.

Identification and Molecular Characteristics

o |[UPAC Name: methyl 2-(4-bromophenyl)acetate[2]

e Synonyms: 4-Bromophenylacetic Acid Methyl Ester, Methyl 2-(4-bromophenyl)ethanoate[1]
[3]

« CAS Number: 41841-16-1[1][2][4][5]
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e Molecular Formula: CeHoBrO2[1][2][5]

Summary of Physical Properties

The following table summarizes the key quantitative physical properties of Methyl 4-
Bromophenylacetate. Discrepancies in reported values, often arising from differing
experimental conditions or purity levels, are noted where applicable.

Property Value Source(s)

Molecular Weight 229.07 g/mol [11[2][5]
Clear colorless to pale yellow

Appearance [1][4]

oil/liquid

113-114 °C (Note: This
Melting Point appears anomalous for an oil; [1][4]16]

may refer to the parent acid)

. . 268.6 °C at 760 mmHg138-
Boiling Point [1][4][6]
140 °C at 13 Torr

Density ~1.445 g/cm?3 (Predicted) [1114]
Refractive Index (n20/D) 1.542 [1]
Flash Point 116.3 °C [1]
Vapor Pressure 0.0076 mmHg at 25°C [1]
- Soluble in Chloroform, Ethyl
Solubility [1][4]
Acetate

Expert Insight: The reported melting point of 113-114°C is highly inconsistent with the
described appearance as an oil or liquid at room temperature.[1][4][6] This value likely
corresponds to the parent carboxylic acid, 4-Bromophenylacetic acid, which is a white solid
with a melting point of 118°C.[7] This highlights the critical importance of cross-verifying data
and performing in-house characterization. The boiling point under reduced pressure (138-140
°C at 13 Torr) is a more practical value for purification by vacuum distillation, minimizing the risk
of thermal decomposition.[4][6]
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Section 2: Spectroscopic Profile for Structural
Verification

Structural confirmation is the cornerstone of chemical synthesis. The following spectroscopic
data are characteristic of Methyl 4-Bromophenylacetate and serve as a reliable fingerprint for
its identification.

e IH NMR (Proton NMR): In a CDClIs solvent, the spectrum is expected to show three distinct
signals:

o Asinglet around 3.70 ppm corresponding to the three protons of the methyl ester group (-
OCHs3).[4]

o Asinglet around 3.59 ppm for the two protons of the methylene group (-CHz-).[4]

o Two doublets in the aromatic region, typically around 7.16 ppm and 7.45 ppm,
representing the four protons on the para-substituted benzene ring.[4]

e 13C NMR (Carbon NMR): The carbon spectrum provides further confirmation of the molecular
backbone. Key expected shifts include signals for the ester carbonyl, the methoxy carbon,
the methylene carbon, and the distinct carbons of the brominated aromatic ring.

¢ Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional
groups. Look for:

o A strong carbonyl (C=0) stretch for the ester group, typically appearing around 1735-1750
cm~L,

o C-O stretching vibrations for the ester linkage.
o Aromatic C-H and C=C stretching vibrations.

o Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a
characteristic isotopic pattern due to the presence of bromine (7°Br and 8!Br in ~1:1 ratio),
which is a definitive indicator for brominated compounds.

Section 3: Safety, Handling, and Storage Protocols
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A thorough understanding of a compound's hazards is essential for safe laboratory practice.
Methyl 4-bromophenylacetate is an irritant and carries acute toxicity warnings.

GHS Hazard Identification

Aggregated GHS data indicates the following potential hazards:

H302: Harmful if swallowed.[2][8][9]

H312: Harmful in contact with skin.[2][8][9]

H315: Causes skin irritation.[2][8][9]

H319: Causes serious eye irritation.[2][8][9]

H335: May cause respiratory irritation.[2][8][9]

Recommended Handling and Storage

o Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety
glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or
a chemical fume hood.[9]

o Handling: Avoid breathing vapors or mist.[8][9] Prevent contact with skin and eyes.[8][9] Do
not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]

» Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1][4][6] The
recommended storage condition is room temperature.[1][4]

o Spill Management: In case of a spill, absorb with an inert material such as sand or
vermiculite.[8] Avoid breathing vapors and ensure adequate ventilation.[3][9]

Section 4: Experimental Protocols for Physical
Property Verification

As a self-validating system, experimental verification of key physical properties is crucial for
confirming the identity and purity of a substance. The following protocols are standard
methodologies in a drug development setting.
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Protocol: Boiling Point Determination (Micro-scale)

This method is ideal for determining the boiling point of small sample volumes under
atmospheric or reduced pressure.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the
surrounding atmospheric pressure. Impurities will typically broaden the boiling point range.

Methodology:

e Preparation: Place a small amount (0.5-1.0 mL) of Methyl 4-bromophenylacetate into a

clean, dry test tube.

o Capillary Setup: Invert a small capillary tube (sealed at one end) and place it, open-end
down, into the liquid.

» Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g.,
silicone oil).

o Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling
point. A fine stream of bubbles will emerge from the capillary tube.

o Equilibrium: When the heat is removed, the bubbling will slow down. The boiling point is the
temperature at which the last bubble exits and the liquid just begins to enter the capillary
tube. This signifies the point of equilibrium between the vapor pressure of the compound and
the external pressure.

Measurement

Preparation
Add 0.5-1.0 mL of sample | _ Secure Place inverted capillary System Ready , [ Immerse assembly | _Begin Heating [\ o (Lo c o] Approach BP T Observe steady stream | AtTemp>BP [ eat ]_Cooling_[Record ‘when liquid
1o test tube (open-end down) into sample in heating bath of bubbles from capillary | | | | just enters capillary

Click to download full resolution via product page

Caption: Workflow for micro-scale boiling point determination.
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Protocol: Refractive Index Measurement

Causality: The refractive index is a fundamental physical constant related to the speed of light
through the substance. It is highly sensitive to purity and temperature.

Methodology:

Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a
standard of known refractive index (e.qg., distilled water).

o Temperature Control: Ensure the instrument's prisms are at a constant, recorded
temperature, typically 20°C (hence n20/D).

o Sample Application: Place 1-2 drops of Methyl 4-bromophenylacetate onto the lower
prism.

o Measurement: Close the prisms and adjust the instrument until the dividing line between the
light and dark fields is sharp and centered on the crosshairs.

e Reading: Read the refractive index value from the scale. Perform the measurement in
triplicate and average the results for accuracy.
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Caption: Standard protocol for refractive index measurement.

Conclusion

Methyl 4-bromophenylacetate is a crucial building block whose effective use is predicated on
a comprehensive understanding of its physical properties. This guide has provided a detailed
overview of its identity, physicochemical characteristics, spectroscopic profile, and safety
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considerations. By employing the outlined experimental protocols, researchers and drug
development professionals can ensure the identity and purity of their materials, leading to more
reliable, reproducible, and successful scientific outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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